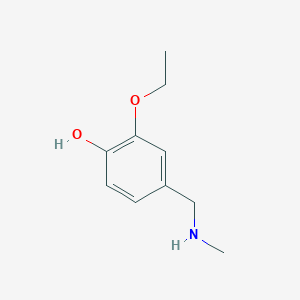

2-Ethoxy-4-((methylamino)methyl)phenol

Description

Contextualization within Organic Synthesis and Chemical Biology Research

2-Ethoxy-4-((methylamino)methyl)phenol holds a position at the intersection of organic synthesis and chemical biology. As a Mannich base, it is the product of a classic and versatile carbon-carbon bond-forming reaction, the Mannich reaction. oarjbp.comadichemistry.com This reaction is fundamental in organic synthesis for the introduction of an aminoalkyl group into a substrate containing an active hydrogen atom. oarjbp.com In this case, the substrate is 2-ethoxyphenol.

The structural motifs present in this compound—a phenolic hydroxyl group, an ethoxy group, and a secondary aminomethyl group—are of significant interest in chemical biology. Phenolic compounds are known for a wide range of biological activities, and the introduction of an aminoalkyl chain can modulate these properties. researchgate.net Mannich bases are recognized as important pharmacophores and are utilized in the synthesis of various medicinal agents. researchgate.net The amino group can improve the solubility and bioavailability of a molecule, which is a critical consideration in drug design. ej-chem.org

Evolution of Synthetic Strategies for Phenol-Based Mannich Bases

The primary route for the synthesis of this compound is the Mannich reaction, a three-component condensation involving a phenol (B47542) (a compound with an active hydrogen), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org In the case of this specific compound, the reactants are 2-ethoxyphenol, formaldehyde, and methylamine.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine (methylamine) and the aldehyde (formaldehyde). adichemistry.com The phenol (2-ethoxyphenol), existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile, attacking the iminium ion to form the final Mannich base product. adichemistry.com

Over the years, synthetic strategies for Mannich bases have evolved to improve efficiency, yield, and environmental friendliness. While the classical Mannich reaction often requires acidic or basic conditions and heating, modern variations include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. oarjbp.com

Solvent-free reactions: Conducting the reaction without a solvent can lead to a more environmentally benign process. oarjbp.com

Use of pre-formed iminium salts: The use of stable iminium salts, such as Eschenmoser's salt, can provide a more controlled and efficient reaction. adichemistry.com

The synthesis of this compound would likely proceed via the ortho- and para-directing influence of the hydroxyl and ethoxy groups on the aromatic ring of 2-ethoxyphenol. The substitution would be expected to occur at the position para to the hydroxyl group, which is activated by both the hydroxyl and ethoxy groups.

Table 1: Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Role in Reaction |

| 2-Ethoxyphenol | C₈H₁₀O₂ | Substrate with active hydrogen |

| Formaldehyde | CH₂O | Aldehyde component |

| Methylamine | CH₅N | Amine component |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for phenolic Mannich bases is extensive, with numerous studies exploring their synthesis and potential applications in areas such as medicinal chemistry and materials science. nih.govcumhuriyet.edu.tr However, a specific focus on this compound is notably absent in the available scientific literature. This represents a significant knowledge gap.

While the synthesis of this compound can be predicted based on established methodologies for similar phenolic Mannich bases, there is a lack of published experimental data, including detailed reaction conditions, yields, and spectroscopic characterization. Furthermore, the specific biological activities and potential applications of this compound have not been investigated.

The following are key areas where research is needed:

Optimized Synthesis: Development and reporting of a high-yield, scalable, and environmentally friendly synthesis protocol for this compound.

Spectroscopic and Physicochemical Characterization: Detailed analysis of the compound's structure and properties using techniques such as NMR, IR, and mass spectrometry, as well as determination of its physical properties like melting point, boiling point, and solubility.

Biological Evaluation: Screening of this compound for a range of biological activities, given the known pharmacological potential of phenolic Mannich bases. researchgate.net

Structure-Activity Relationship Studies: Investigation of how the specific combination of the ethoxy and methylaminomethyl groups on the phenol ring influences its properties compared to other related Mannich bases.

Significance and Broader Implications for Advanced Chemical Sciences

The study of this compound, despite the current lack of specific research, holds potential significance for the advanced chemical sciences. As a distinct molecular entity, its synthesis and characterization would contribute to the fundamental knowledge base of organic chemistry.

The broader implications of investigating this compound lie in the potential for discovering novel properties and applications. The unique substitution pattern on the phenol ring could impart specific biological or material properties. For instance, many Mannich bases exhibit a range of biological effects, and this particular compound could possess unique activities. researchgate.net

Furthermore, the synthesis of this and other novel Mannich bases provides a platform for the development and refinement of synthetic methodologies. The exploration of new catalysts, reaction conditions, and purification techniques for the synthesis of such compounds can advance the field of organic synthesis as a whole. The study of this specific molecule can serve as a case study for understanding the influence of subtle structural modifications on the physicochemical and biological properties of phenolic Mannich bases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-ethoxy-4-(methylaminomethyl)phenol |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11-2)4-5-9(10)12/h4-6,11-12H,3,7H2,1-2H3 |

InChI Key |

JFIARBWGKPIZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Ethoxy 4 Methylamino Methyl Phenol

Novel and Refined Reaction Pathways for Targeted Synthesis

The creation of 2-Ethoxy-4-((methylamino)methyl)phenol primarily relies on the formation of a new carbon-carbon bond at the aromatic ring. The Mannich reaction stands out as the most direct and widely employed method for this purpose.

Optimization of Mannich Reaction Conditions for Phenolic Substrates

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, 2-ethoxyphenol), formaldehyde, and a primary or secondary amine (methylamine). The reaction proceeds via the formation of an iminium ion from formaldehyde and methylamine, which then acts as an electrophile and attacks the electron-rich aromatic ring of 2-ethoxyphenol.

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For phenolic substrates, protic solvents like ethanol or methanol are commonly used, and the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. In some instances, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.

A general procedure for the Mannich reaction with phenols involves dropwise addition of aqueous formaldehyde to a stirred mixture of the phenol (B47542) and the amine. The mixture is then typically stirred at room temperature for a period, followed by heating to drive the reaction to completion researchgate.net.

Table 1: Illustrative Mannich Reaction Conditions for Phenolic Substrates

| Parameter | Condition | Rationale |

|---|---|---|

| Phenolic Substrate | 2-Ethoxyphenol | The starting material providing the aromatic backbone. |

| Amine | Methylamine | The source of the methylamino group. |

| Aldehyde | Formaldehyde | Provides the methylene bridge. |

| Solvent | Ethanol, Methanol, or Solvent-free | Protic solvents can facilitate the reaction; solvent-free conditions offer environmental benefits. |

| Temperature | 25°C initially, then reflux (e.g., 100°C) | Initial mixing at a lower temperature, followed by heating to promote the reaction. |

| Reaction Time | Several hours | Dependent on the reactivity of the substrates and the reaction temperature. |

Exploration of Alternative Synthetic Routes via Multi-Component Reactions

The Mannich reaction is itself a classic example of a multi-component reaction (MCR), where three starting materials react in a single operation to form a product that contains portions of all three reactants. MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity nih.gov.

Stereoselective and Regioselective Synthetic Investigations

Regioselectivity: The position of the incoming (methylamino)methyl group on the 2-ethoxyphenol ring is a critical aspect of the synthesis. The hydroxyl and ethoxy groups on the aromatic ring are both ortho-, para-directing activators. However, the hydroxyl group is generally a stronger activating group. In the case of 2-ethoxyphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C6 position is sterically hindered by the adjacent ethoxy group. Therefore, the electrophilic attack of the iminium ion is most likely to occur at the less hindered and electronically activated C4 position, leading to the desired this compound. This inherent regioselectivity is a significant advantage of using 2-ethoxyphenol as a substrate.

Stereoselectivity: The target compound, this compound, does not possess a chiral center. Therefore, stereoselectivity in terms of enantiomers is not a concern in its direct synthesis. However, if chiral starting materials were used or if a chiral center were to be introduced in a subsequent modification of the molecule, then stereoselective synthetic methods would become important. For instance, asymmetric Mannich reactions, often employing chiral catalysts, are known to produce enantioenriched β-amino carbonyl compounds wikipedia.org. While not directly applicable to the synthesis of the achiral target molecule, these principles are relevant in the broader context of synthesizing chiral phenolic Mannich bases.

Catalytic Systems in the Preparation of this compound

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalytic systems have been explored for Mannich-type reactions involving phenolic substrates.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium and can offer high activity and selectivity. For the aminomethylation of phenols, various homogeneous catalysts have been investigated. For example, ruthenium-catalyzed aminomethylation of phenol derivatives using methanol as a C1 source has been reported researchgate.net. In this type of reaction, the catalyst facilitates the in-situ formation of formaldehyde from methanol, which then participates in the Mannich reaction. This approach avoids the use of aqueous formaldehyde solutions.

Acid catalysts are also commonly used in Mannich reactions to facilitate the formation of the electrophilic iminium ion wikipedia.org.

Table 2: Examples of Homogeneous Catalysts in Aminomethylation of Phenols

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Transition Metal Catalyst | Ruthenium pincer complex | Catalyzes the dehydrogenation of methanol to form formaldehyde in situ. |

| Acid Catalyst | Hydrochloric acid, Acetic acid | Promotes the formation of the reactive iminium ion from the amine and aldehyde. |

Heterogeneous Catalysis Development

For the Mannich reaction of phenols, various solid catalysts have been developed. These include acidic or basic resins, zeolites, and metal oxides. For instance, iodine-catalyzed ortho-aminomethylation of phenols in aqueous media has been demonstrated as a transition-metal-free approach rsc.org. Another example is the use of palladium on carbon (Pd/C) in the pyrolysis of a Mannich base derived from a cyclohexanone to produce a substituted phenol google.com. While this is a different type of transformation, it highlights the use of heterogeneous catalysts in reactions involving Mannich bases.

The development of efficient and reusable heterogeneous catalysts is an active area of research aimed at making the synthesis of phenolic Mannich bases, including this compound, more environmentally friendly and cost-effective.

Enzyme-Catalyzed Synthesis and Biocatalytic Approaches

The application of enzymes in chemical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net For a molecule like this compound, several classes of enzymes could theoretically be employed to catalyze key bond-forming steps.

Biocatalysis could be particularly relevant in the formation of the C-N bond, a critical step in the synthesis. Transaminases, for example, are widely used to convert ketones or aldehydes into amines with high enantioselectivity. A hypothetical biocatalytic route could involve the enzymatic reductive amination of a suitable aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde. This approach would use an amine donor and a reductase enzyme to form the final methylamino group in a single, efficient step.

Another potential biocatalytic strategy involves the use of lipases or proteases, which, while primarily known for hydrolysis, can be used for amidation reactions under non-aqueous conditions. researchgate.net This could involve the reaction of a carboxylic acid or ester precursor with methylamine.

The advantages of such enzymatic methods include:

High Specificity: Enzymes can distinguish between similar functional groups, leading to fewer byproducts.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Stereoselectivity: For chiral molecules, enzymes can produce a single enantiomer, which is crucial in pharmaceutical applications.

Table 1: Potential Enzyme Classes for the Synthesis of this compound

| Enzyme Class | Potential Reaction | Substrate Precursor | Advantages |

|---|---|---|---|

| Transaminase | Reductive Amination | 3-ethoxy-4-hydroxybenzaldehyde | High selectivity, mild conditions |

| Amine Dehydrogenase | Reductive Amination | 3-ethoxy-4-hydroxybenzaldehyde | Direct amination, potential for high efficiency |

| Lipase/Protease | Aminolysis | Activated 3-ethoxy-4-hydroxybenzoic acid derivative | Versatility, well-studied enzymes |

| Laccase | C-H Amination (theoretical) | 2-Ethoxy-4-methylphenol | Direct functionalization, atom economy |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves careful consideration of solvents, reagents, catalysts, and waste streams.

A primary goal of green chemistry is to minimize or replace volatile organic solvents (VOCs), which pose environmental and health risks. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. For the synthesis of related phenolic compounds, such as Schiff bases, water has been successfully used as a solvent. For instance, the synthesis of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol from vanillin and p-anisidine was achieved in an aqueous medium, resulting in a high yield of 95%. atlantis-press.comresearchgate.net

This precedent suggests that a key step in the synthesis of this compound, such as the condensation of an aldehyde precursor with methylamine to form an imine intermediate (which is then reduced), could potentially be performed in water.

Solvent-free, or solid-state, reactions represent another green alternative. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This approach can lead to shorter reaction times, simpler workups, and a significant reduction in waste.

The sustainability of a synthesis is heavily dependent on the choice of starting materials and catalysts. Ideally, reagents should be derived from renewable feedstocks. The phenolic core of the target molecule could potentially be derived from lignin, a complex polymer found in wood and a major component of biorefinery waste streams. Vanillin and its derivatives, which are structurally similar to the precursors of the target compound, are increasingly being produced from lignin.

Catalyst design is also crucial. Green catalysts are characterized by high activity, selectivity, and stability, allowing them to be used in small quantities and recycled. For the reduction step (e.g., converting an imine to the final amine), traditional reagents like sodium borohydride generate stoichiometric waste. A greener alternative would be catalytic hydrogenation using a recyclable metal catalyst (e.g., palladium on carbon) and hydrogen gas, where the only byproduct is water. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture.

The efficiency of a chemical reaction can be measured by its atom economy and E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. A greener synthesis maximizes atom economy by ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

For the synthesis of this compound, a multi-component reaction (MCR) could be an elegant strategy to minimize waste. A hypothetical MCR could involve reacting 3-ethoxy-4-hydroxybenzaldehyde, methylamine, and a reducing agent in a single pot to form the final product. This approach avoids the need to isolate intermediates, thereby saving on solvents, energy, and reducing material loss.

Table 2: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Metrics

| Metric | Traditional Route (e.g., Multi-step with Stoichiometric Reagents) | Green Route (e.g., One-Pot Catalytic) | Advantage of Green Route |

|---|---|---|---|

| Solvent Use | High (multiple steps, purification) | Low to None (aqueous or solvent-free) | Reduced VOC emissions and waste |

| Atom Economy | Lower (use of protecting groups, stoichiometric reagents) | Higher (catalytic processes, MCRs) | More efficient use of raw materials |

| E-Factor | High (>10) | Low (<5) | Significantly less waste generated |

| Catalyst | Stoichiometric, often toxic reagents | Catalytic, recyclable, low toxicity | Reduced environmental impact, cost savings |

| Energy Use | Higher (multiple heating/cooling cycles) | Lower (milder conditions, fewer steps) | Reduced carbon footprint |

Reaction Chemistry and Mechanistic Elucidation of 2 Ethoxy 4 Methylamino Methyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The phenol (B47542) ring in 2-Ethoxy-4-((methylamino)methyl)phenol is electron-rich, making it highly susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are strong activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.comwikipedia.org The (methylamino)methyl group [-CH₂NH(CH₃)] is also generally considered an activating, ortho-, para-directing group.

Given the substitution pattern of the molecule, the positions on the aromatic ring are not equivalent:

Position 1: -OH

Position 2: -OC₂H₅

Position 4: -CH₂NH(CH₃)

The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents can be summarized as follows:

-OH group (at C1): Directs ortho (C2, C6) and para (C4).

-OC₂H₅ group (at C2): Directs ortho (C1, C3) and para (C5).

-CH₂NH(CH₃) group (at C4): Directs ortho (C3, C5).

Considering these combined effects, the most electronically enriched and sterically accessible positions for an incoming electrophile are C3 and C5. The C6 position is also activated by the hydroxyl group but is sterically hindered by the adjacent large ethoxy group. Therefore, electrophilic substitution reactions like halogenation or nitration are expected to yield primarily 3- and 5-substituted products. For instance, treatment of phenols with bromine in a solvent of low polarity can result in monobromination. byjus.com Due to the high activation of the ring, reactions may proceed readily, even under mild conditions without a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is uncommon for electron-rich aromatic systems like phenols. libretexts.org NAS typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com Since this compound contains only electron-donating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized by various reagents, such as chromic acid, to form quinones. libretexts.org In this specific molecule, oxidation could potentially lead to the formation of an ortho-benzoquinone derivative, although the reaction may be complex and lead to polymeric materials due to the high reactivity of the molecule. The secondary amine of the (methylamino)methyl group is also a site for potential oxidation, which could yield various products including N-oxides or imines, depending on the oxidant used.

Reduction: The aromatic ring of a phenol is generally resistant to reduction and requires harsh conditions, such as high-pressure catalytic hydrogenation, to be converted to a cyclohexanol derivative. The phenolic hydroxyl, ethoxy, and secondary amine functional groups are already in a reduced state and are not susceptible to further reduction under typical chemical conditions.

Formation of Coordination Complexes with Metal Ions

The structure of this compound contains multiple heteroatoms with lone pairs of electrons (phenolic oxygen, ethoxy oxygen, and amino nitrogen), making it an effective ligand for coordinating with metal ions.

This molecule can act as a multidentate ligand, binding to a metal center through more than one donor atom to form a stable chelate ring. The most probable coordination sites are the phenolic oxygen and the amino nitrogen.

Bidentate Coordination: The molecule can coordinate to a metal ion (Mⁿ⁺) through the phenolic oxygen (after deprotonation) and the amino nitrogen, forming a stable six-membered chelate ring. This O, N-donor behavior is common for ligands with a similar structural motif.

Tridentate Coordination: It is also possible for the ethoxy oxygen to participate in coordination, leading to a tridentate binding mode (O, N, O).

The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands. The formation of Schiff base ligands, which are structurally related, with metal ions has been extensively studied, highlighting the versatility of phenol-amine structures in coordination chemistry. nih.gov

The coordination of this compound to metal ions can significantly alter its physical and chemical properties, leading to complexes with specific functions. For instance, metal complexes derived from similar phenol-based ligands are known to exhibit catalytic activity, mimicking the function of enzymes like catechol oxidase and phenoxazinone synthase. Dinuclear copper(II) complexes, in particular, have been investigated for their catalytic potential in oxidation reactions. mdpi.com The geometry of the coordination sphere around the metal ion, which is determined by the ligand's structure, plays a crucial role in the catalytic efficiency and substrate specificity of the resulting complex.

Derivatization and Functionalization Strategies

The functional groups of this compound offer several avenues for chemical modification to alter its properties or to prepare it for specific applications, such as analytical detection.

The phenolic hydroxyl group is a primary site for derivatization due to its acidity and nucleophilicity upon deprotonation. Common derivatization strategies include etherification, esterification, and silylation. nih.govresearchgate.net

Etherification: The phenolic proton can be removed by a base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide) via a Williamson ether synthesis to form a phenolic ether.

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form the corresponding ester. This reaction is often used to protect the hydroxyl group or to introduce a new functional moiety.

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the active hydrogen of the hydroxyl group can be replaced by a silyl group, for example, by reacting with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This process converts the polar hydroxyl group into a less polar and more volatile tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Below is a table summarizing these derivatization strategies for the phenolic hydroxyl group.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Phenolic Ether (-OCH₃) |

| Esterification | Acyl Halide / Anhydride | Acetyl Chloride (CH₃COCl) | Phenolic Ester (-OCOCH₃) |

| Silylation | Silylating Agent | MTBSTFA | Silyl Ether (-OSi(CH₃)₂(t-Bu)) |

Reactions at the Aminomethyl Moiety

The aminomethyl group, a secondary amine, is a versatile functional handle for a variety of chemical transformations.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic. It can readily undergo N-alkylation with alkyl halides or other alkylating agents to form tertiary amines. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in modifying the steric and electronic properties of the aminomethyl side chain.

Reaction with Carbonyl Compounds: As a secondary amine, the aminomethyl group can react with aldehydes and ketones to form enamines or, under reducing conditions, undergo reductive amination to yield more complex tertiary amines.

Elimination Reactions: Mannich bases, of which this compound is an example, are known to undergo elimination reactions under certain conditions to form vinyl compounds. This reactivity is particularly relevant in biological systems and for the synthesis of unsaturated derivatives.

Table 1: Representative Reactions at the Aminomethyl Moiety

| Reaction Type | Reactant | Product | General Conditions |

| N-Alkylation | Methyl Iodide | 2-Ethoxy-4-(((dimethylamino)methyl)phenol | Base, Solvent (e.g., CH3CN) |

| N-Acylation | Acetyl Chloride | N-((3-Ethoxy-4-hydroxyphenyl)methyl)-N-methylacetamide | Base, Solvent (e.g., CH2Cl2) |

| Reductive Amination | Acetone, NaBH3CN | 2-Ethoxy-4-(((isopropyl(methyl)amino)methyl)phenol | Acidic pH |

Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and ethoxy groups. byjus.comlibretexts.orgmlsu.ac.inresearchgate.net Both of these groups are ortho-, para-directing. byjus.comlibretexts.orgmlsu.ac.inresearchgate.net

The directing effects of the substituents are as follows:

Hydroxyl Group (-OH): A very strong activating and ortho-, para-directing group.

Ethoxy Group (-OCH2CH3): A strong activating and ortho-, para-directing group.

Aminomethyl Group (-CH2NHCH3): An activating and ortho-, para-directing group.

Considering the positions on the benzene ring relative to the hydroxyl group (at C1), the ethoxy group is at C2, and the aminomethyl group is at C4. The positions available for substitution are C3, C5, and C6.

Position C6: Ortho to the hydroxyl group and meta to the aminomethyl group. This position is highly activated.

Position C3: Meta to the hydroxyl group and ortho to the ethoxy group. This position is also activated.

Position C5: Meta to both the hydroxyl and ethoxy groups, and ortho to the aminomethyl group. This position is the least activated of the available sites.

Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C3 positions.

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, is expected to yield monohalogenated products, primarily at the C6 position. byjus.commlsu.ac.in Due to the high activation of the ring, polyhalogenation can occur under more vigorous conditions. byjus.commlsu.ac.in

Nitration: Nitration with dilute nitric acid would likely lead to the introduction of a nitro group at the C6 or C3 position. byjus.commlsu.ac.inresearchgate.net The use of stronger nitrating agents could result in oxidation of the phenol. libretexts.org

Sulfonation: Sulfonation with sulfuric acid is also expected to occur at the less sterically hindered activated positions. The reaction conditions can influence the kinetic versus thermodynamic product distribution. mlsu.ac.in

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Bromination | Br2 | 6-Bromo-2-ethoxy-4-((methylamino)methyl)phenol |

| Nitration | HNO3 | 2-Ethoxy-4-((methylamino)methyl)-6-nitrophenol |

| Sulfonation | H2SO4 | 3-Ethoxy-5-((methylamino)methyl)-4-hydroxybenzenesulfonic acid |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics of N-Alkylation: The N-alkylation of the aminomethyl moiety is anticipated to follow second-order kinetics, being first order in both the amine and the alkylating agent. The rate of this reaction will be influenced by the nucleophilicity of the nitrogen atom, the nature of the leaving group on the alkylating agent, and the steric hindrance around the reaction center. A study on the N-alkylation of primary amines using 1H NMR spectroscopy to determine rate constants provides a methodological basis for how such studies could be conducted. nih.gov

Thermodynamics of Electrophilic Aromatic Substitution: Electrophilic aromatic substitution reactions on the highly activated phenolic ring are generally thermodynamically favorable. The stability of the intermediate carbocation (the sigma complex or arenium ion) is a key factor in determining the reaction pathway and rate. The electron-donating hydroxyl and ethoxy groups effectively stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho and para positions, thus lowering the activation energy for substitution at these sites.

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Note: The following data is hypothetical and for illustrative purposes only.)

| Reaction | Parameter | Value |

| N-Methylation of the aminomethyl group | Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 |

| Activation Energy (Ea) | 55 kJ/mol | |

| Bromination at C6 | ΔG° | -25 kJ/mol |

| ΔH° | -40 kJ/mol |

Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic and Structural Analysis of 2 Ethoxy 4 Methylamino Methyl Phenol

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 2-Ethoxy-4-((methylamino)methyl)phenol could be located. Such an analysis would typically provide precise information on the molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. This data is fundamental for understanding the solid-state conformation and intermolecular interactions.

Powder X-ray Diffraction Studies of Polymorphs

There is no information available regarding the existence of polymorphs for this compound. Powder X-ray diffraction (PXRD) is the primary technique for identifying and characterizing different crystalline forms of a compound. Without these studies, it is unknown if this compound can exist in multiple crystalline arrangements, which can have different physical properties.

Solution-State Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, ROESY for conformational studies)

A search for advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), on this compound yielded no results. These techniques are crucial for determining the through-space proximity of atoms in solution, providing insights into the molecule's preferred conformation and dynamic behavior.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess

This compound is not a chiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD), which are used to study chiral molecules and determine enantiomeric excess, are not applicable to this compound.

Vibrational Spectroscopy for Intermolecular Interactions

While basic infrared (IR) and Raman spectroscopic data might exist for quality control purposes by chemical suppliers, detailed vibrational spectroscopy studies focused on elucidating the specific intermolecular interactions, such as hydrogen bonding, in the solid state of this compound are not available in the scientific literature. Such studies would provide valuable information on the nature and strength of non-covalent interactions within the crystal lattice.

Raman Spectroscopy for Lattice Dynamics

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are sensitive to its chemical environment and crystalline arrangement. In the solid state, low-frequency Raman scattering, typically in the range of 10 to 200 cm⁻¹, provides critical insights into the lattice dynamics of the crystal. wallonie.benih.gov These low-frequency modes correspond to the collective motions of the molecules within the crystal lattice, such as translational and rotational phonons.

For this compound, the analysis of these lattice phonons can reveal information about the intermolecular forces, crystal packing, and phase transitions. nih.gov The number and symmetry of the observed Raman bands in the low-frequency region are determined by the crystal's space group and the number of molecules in the unit cell.

In addition to the low-frequency lattice modes, the mid- and high-frequency regions of the Raman spectrum provide a detailed fingerprint of the intramolecular vibrations. For this compound, characteristic bands for the phenolic and ethoxy groups would be expected. researchgate.netuliege.be For instance, the aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. adichemistry.com The C-O stretching of the phenol (B47542) and ether groups, as well as various C-H bending and stretching modes, would also be present. researchgate.net

A hypothetical Raman spectral data table for this compound is presented below, based on typical values for similar phenolic compounds.

| Raman Shift (cm⁻¹) | Assignment |

| < 200 | Lattice Phonons (Translational & Rotational Modes) |

| ~1270 | Phenolic C-O Stretching / O-H Bending |

| ~1350 | C-O Stretching |

| ~1600-1630 | Aromatic C=C Stretching |

This table is illustrative and based on general values for phenolic compounds.

Infrared Spectroscopy for Hydrogen Bonding Networks

Infrared (IR) spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. In this compound, the phenolic hydroxyl (-OH) group and the secondary amine (-NH) group are both capable of participating in hydrogen bonding, acting as both donors and acceptors. These interactions significantly influence the physical and chemical properties of the compound.

The most prominent feature in the IR spectrum for studying hydrogen bonding in this molecule would be the O-H stretching vibration. acs.orged.govconsensus.app In a non-hydrogen-bonded (or "free") state, the O-H stretch of a phenol typically appears as a sharp band around 3579 cm⁻¹. ed.gov However, when involved in hydrogen bonding, this band becomes significantly broadened and shifts to a lower frequency (typically in the range of 3200-3500 cm⁻¹). adichemistry.comdocbrown.info The extent of this broadening and shifting is indicative of the strength of the hydrogen bond. acs.orged.govnajah.edu

Similarly, the N-H stretching vibration of the methylamino group would be observed in the region of 3300-3500 cm⁻¹. The position and shape of this band would also be influenced by its participation in hydrogen bonding. By analyzing the concentration dependence of the IR spectra, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding.

The presence of a complex hydrogen bonding network involving the hydroxyl and amino groups is highly probable, leading to the formation of dimers, trimers, or larger aggregates in the solid state or in concentrated solutions. acs.orged.govconsensus.app

A representative IR data table for this compound, highlighting the key absorptions related to hydrogen bonding, is provided below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3550-3230 (broad) | O-H Stretching (Intermolecular Hydrogen Bonding) |

| ~3300-3500 | N-H Stretching (Hydrogen Bonding) |

| ~1260-1050 | C-O Stretching |

This table is illustrative and based on general values for phenolic and amino compounds. adichemistry.comdocbrown.info

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. For this compound (C₁₀H₁₅NO₂), HRMS would provide a precise mass of the molecular ion, allowing for the confirmation of its chemical formula.

The isotopic abundance pattern of the molecular ion peak would be consistent with the presence of carbon, hydrogen, nitrogen, and oxygen. The relative intensities of the M+1 and M+2 peaks, arising from the natural abundance of ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O isotopes, can be calculated and compared with the experimental spectrum to further validate the elemental composition.

Electron ionization (EI) is a common technique that induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted. Phenols are known to undergo fragmentation through the loss of a CO molecule (28 Da). docbrown.infolibretexts.org Amines typically undergo alpha-cleavage, which for this molecule would involve the breaking of the bond between the benzylic carbon and the aromatic ring or the bond between the benzylic carbon and the methylamino group. youtube.com Another common fragmentation for benzylamines is the loss of the amino group. nih.gov

A plausible fragmentation pathway for this compound is the benzylic cleavage to form a stable benzylic cation. The loss of the ethoxy group as a radical is another possibility. The study of these fragmentation patterns through techniques like tandem mass spectrometry (MS/MS) can provide detailed insights into the connectivity of the molecule. chemrxiv.orgnih.gov

Below is a hypothetical data table of expected high-resolution mass spectrometry fragments for this compound.

| m/z (Nominal) | Proposed Fragment Ion Formula | Fragmentation Pathway |

| 181 | [C₁₀H₁₅NO₂]⁺• | Molecular Ion |

| 152 | [C₉H₁₂O₂]⁺• | Loss of •CH₂NHCH₃ |

| 137 | [C₈H₉O₂]⁺ | Loss of •CH₂NHCH₃ and subsequent loss of •CH₃ |

| 124 | [C₇H₁₀NO]⁺ | Alpha-cleavage with loss of ethoxy radical |

| 109 | [C₆H₅O₂]⁺ | Loss of •CH₂NHCH₃ and subsequent loss of C₂H₅ radical |

| 44 | [C₂H₆N]⁺ | Cleavage of the benzylic C-C bond |

This table presents a theoretical fragmentation pattern.

Computational and Theoretical Chemistry of 2 Ethoxy 4 Methylamino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of "2-Ethoxy-4-((methylamino)methyl)phenol". These methods provide a microscopic view of the molecule's orbitals and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ymerdigital.comsemanticscholar.org By focusing on the electron density, DFT can accurately predict various molecular properties. For "this compound", DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study on a related Schiff base, the HOMO and LUMO energies were calculated to be -6.0042 eV and -2.0673 eV, respectively, leading to an energy gap of 3.9370 eV. researchgate.net

Molecular Electrostatic Potential (MESP) maps, also generated through DFT, visualize the charge distribution and are useful for identifying regions prone to electrophilic and nucleophilic attack. ymerdigital.com Red-colored areas on the MESP map indicate negative electrostatic potential, highlighting potential sites for electrophilic attack, while blue or white areas signify positive potential, indicating nucleophilic sites. ymerdigital.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on a molecule of this type.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net These methods are utilized to determine the optimized ground state geometry of "this compound". The calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its most stable energetic state. researchgate.netresearchgate.net

For example, in a study of a similar compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, the geometry was optimized using the DFT method with a B3LYP/6-311G(d,p) basis set. researchgate.net The resulting geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov

Table 2: Predicted Ground State Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-O (Phenolic) Bond Length | 1.36 Å |

| C-N Bond Length | 1.47 Å |

| C-C-O Bond Angle | 118° |

| C-N-C Bond Angle | 112° |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from ab initio calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For "this compound", MD simulations would reveal its conformational landscape by exploring the different spatial arrangements of its atoms. These simulations can identify the most stable conformers and the energy barriers between them.

By simulating the molecule's behavior in different environments, such as in a vacuum or in a solvent, MD can provide insights into how the surrounding medium affects its structure and flexibility. researchgate.net The potential energy surface (PES) can be scanned for key torsion angles to map out the conformational space. researchgate.net This is particularly relevant for the rotatable bonds in the ethoxy and methylaminomethyl side chains of "this compound".

Docking and Molecular Recognition Studies (In Silico, focusing on interactions with non-biological receptors or materials)

In silico molecular docking studies can predict the preferred orientation of "this compound" when it interacts with a non-biological receptor or a material surface. These studies are crucial for understanding the principles of molecular recognition and for the design of new materials with specific binding properties.

The docking process involves placing the molecule into the binding site of a receptor and calculating the binding affinity based on scoring functions. This can elucidate the types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. While many docking studies focus on biological targets, the methodology is also applicable to understanding interactions with synthetic receptors or materials like polymers or nanoparticles.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating chemical reaction mechanisms. wikipedia.org For "this compound", theoretical calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states. wikipedia.orgyoutube.com

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org By locating the transition state structure, which corresponds to the saddle point on the potential energy surface, the activation energy of the reaction can be calculated. wikipedia.orgyoutube.com This information is key to predicting the feasibility and kinetics of a chemical transformation involving "this compound". For instance, the mechanism of its synthesis or its degradation pathways could be investigated using these methods.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a molecule with a specific property, such as its chemical reactivity. For "this compound", a QSPR model could be developed to predict its reactivity in various chemical reactions.

The first step in QSPR is to calculate a set of molecular descriptors for "this compound". These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Subsequently, a mathematical model is built to establish a relationship between these descriptors and the observed or predicted reactivity. Such models are valuable for screening large numbers of compounds and for designing molecules with desired reactivity profiles. Global reactivity descriptors like chemical hardness and softness, derived from HOMO and LUMO energies, are often used in these models. researchgate.net

Advanced Chemical Applications and Functional Material Integration of 2 Ethoxy 4 Methylamino Methyl Phenol

Applications in Chemosensing and Molecular Recognition Systems

Detailed searches for the application of 2-Ethoxy-4-((methylamino)methyl)phenol in the development of chemosensors and molecular recognition systems did not yield any specific research findings. The functional groups present—a phenol (B47542), an ethoxy group, and a secondary amine—could theoretically be involved in binding events with various analytes. The phenolic hydroxyl group can act as a proton donor or a binding site for metal ions, while the nitrogen atom of the methylamino group can serve as a Lewis base. However, no studies have been published that harness these features for sensing applications.

Development of Fluorescent Probes for Specific Analytes

There is no available scientific literature describing the use of this compound as a core component or precursor for the development of fluorescent probes. The intrinsic fluorescence of this compound has not been characterized in the literature, nor have there been reports of its modification to create a fluorophore that responds to specific analytes. Research in the field of fluorescent probes often involves compounds with more extended conjugation or specific reporter groups that are absent in this molecule's basic structure.

Design of Chromogenic Sensors for Metal Ions

Similarly, no research has been published on the design or application of this compound as a chromogenic sensor for the detection of metal ions. Chromogenic sensors typically undergo a distinct color change upon binding with a target ion, a phenomenon that relies on alterations in the electronic structure of the molecule. While the phenolic and amino moieties could potentially coordinate with metal ions, no studies have investigated or reported any resulting chromogenic effects for this specific compound.

Role in Catalysis (excluding biological systems and clinical applications)

An extensive review of chemical databases and academic journals found no instances of this compound being utilized in catalytic applications outside of biological or clinical contexts. The presence of both a Lewis basic site (the amine) and a Brønsted acidic site (the phenol) suggests potential for bifunctional organocatalysis, and the molecule could theoretically be modified to serve as a ligand in metal-based catalysis. However, these potential applications remain unexplored in the current body of scientific literature.

Organocatalytic Applications

There are no documented studies where this compound has been employed as an organocatalyst. The field of organocatalysis is robust, with many amine and phenol-containing molecules being used to promote a variety of organic transformations. Despite the presence of functional groups amenable to catalysis, the specific catalytic activity of this compound has not been investigated or reported.

Ligand in Metal-Catalyzed Reactions

Potential in Advanced Materials Science

Investigations into the potential of this compound in advanced materials science, including its use in coatings, adhesives, or for the creation of functional surfaces, have not been published. The inherent properties of the molecule that might lend themselves to these applications, such as adhesion, surface activity, or the ability to be cross-linked, remain uncharacterized in the scientific literature.

Exploration as a Scaffold for Rational Drug Design

The concept of a "scaffold" is central to rational drug design, where a core molecular structure is chemically modified to create a library of compounds for biological screening. nih.govnih.gov Phenolic scaffolds, in particular, are recognized for their importance in medicinal chemistry. mdpi.comnih.gov However, there is no specific mention or exploration of the this compound structure as a chemical scaffold for the rational design of new drugs in the accessible literature. While the general principles of using privileged scaffolds in drug discovery are well-documented, the application of these principles to this specific compound is not. nih.gov

Derivatives and Analogs of 2 Ethoxy 4 Methylamino Methyl Phenol

Systematic Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of 2-Ethoxy-4-((methylamino)methyl)phenol can be methodically approached through several established synthetic routes, primarily involving the modification of the three key regions of the molecule: the phenolic hydroxyl group, the ethoxy group, and the methylamino-methyl side chain.

A common strategy for creating a library of analogs is through the Mannich reaction, which is a versatile method for aminomethylation. In a typical synthesis, a substituted phenol (B47542) can react with formaldehyde and a primary or secondary amine to yield the corresponding aminomethylphenol. By varying the starting phenol and the amine, a wide array of derivatives can be produced. For instance, using phenols with different substituents at various positions on the aromatic ring would lead to analogs with altered electronic and steric properties. Similarly, employing a range of primary and secondary amines allows for the introduction of diverse alkyl or aryl groups on the nitrogen atom, thereby creating a series of N-substituted analogs.

Homologs, which differ by a repeating unit such as a methylene group, can be synthesized by extending the alkyl chain of the ethoxy group or the N-methyl group. For example, replacing the ethoxy group with a propoxy or butoxy group can be achieved by Williamson ether synthesis, where the corresponding sodium phenoxide is treated with an appropriate alkyl halide. Likewise, homologs of the aminomethyl side chain can be prepared by using N-ethyl, N-propyl, or other N-alkyl amines in the Mannich reaction.

Another approach involves the modification of a common intermediate. For example, a Schiff base can be formed through the condensation of an appropriately substituted hydroxybenzaldehyde with a primary amine. Subsequent reduction of the imine functionality yields the desired aminomethylphenol derivative. This method offers the flexibility to introduce a wide variety of substituents on both the phenolic and amine components. The synthesis of a related Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, from vanillin and p-anisidine highlights this approach. atlantis-press.com

The following table outlines a representative selection of synthetic strategies for generating analogs and homologs of this compound.

| Modification Site | Synthetic Strategy | Reactants | Resulting Derivative Type |

| Aromatic Ring | Mannich Reaction | Substituted Phenol, Formaldehyde, Methylamine | Ring-substituted analogs |

| Amino Group | Mannich Reaction | 2-Ethoxyphenol, Formaldehyde, Various Amines | N-substituted analogs |

| Ethoxy Group | Williamson Ether Synthesis | 2-Hydroxy-4-((methylamino)methyl)phenol, Alkyl Halides | O-alkyl homologs |

| Amino Group | Reductive Amination | 2-Ethoxy-4-formylphenol, Various Amines, Reducing Agent | N-substituted analogs |

Structure-Reactivity Relationships in Modified Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to the substituent groups on the aromatic ring, the ethoxy moiety, and the aminomethyl side chain can significantly influence the molecule's reactivity in various chemical transformations.

Influence of Aromatic Ring Substituents: The nature and position of substituents on the benzene ring play a crucial role in modulating the reactivity of the phenolic hydroxyl group and the benzylic position of the aminomethyl side chain. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, thereby enhancing its susceptibility to electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution under certain conditions.

The acidity of the phenolic proton is also highly dependent on the electronic nature of the ring substituents. EWGs in the ortho and para positions can stabilize the corresponding phenoxide ion through resonance and inductive effects, leading to an increase in acidity. Conversely, EDGs decrease the acidity of the phenol. These changes in acidity directly impact the reactivity of the molecule in reactions involving the hydroxyl group, such as etherification or esterification.

Impact of the Aminomethyl Side Chain: The basicity of the nitrogen atom in the aminomethyl group is a key determinant of its reactivity. The presence of alkyl groups on the nitrogen, which are electron-donating, increases the electron density on the nitrogen and enhances its basicity and nucleophilicity. This makes the nitrogen more reactive towards electrophiles, such as alkyl halides or acyl chlorides, allowing for further derivatization at this position. The reactivity of the aminomethyl group can also be influenced by steric hindrance from bulky substituents on the nitrogen or the aromatic ring.

A study on N-substituted aminomethylphenols (Mannich bases) demonstrated that substituents on either the phenol or aniline precursor affect the reactivity of the Mannich base. nih.gov For instance, an electron-donating methyl group on the phenol or aniline increases the charge on the nitrogen and oxygen atoms, influencing their reactivity. nih.gov

The following table summarizes the expected effects of different types of substituents on the reactivity of this compound derivatives.

| Substituent Type | Position | Effect on Reactivity |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Aromatic Ring | Increased reactivity towards electrophilic aromatic substitution; Decreased phenolic acidity. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Aromatic Ring | Decreased reactivity towards electrophilic aromatic substitution; Increased phenolic acidity. |

| Alkyl Group | Amino Nitrogen | Increased basicity and nucleophilicity of the nitrogen atom. |

| Bulky Group | Near reaction center | Steric hindrance, potentially decreasing reaction rates. |

Impact of Substituent Effects on Spectroscopic Signatures

The introduction of various substituents onto the this compound scaffold systematically alters its spectroscopic properties, providing a powerful tool for structural elucidation and for understanding the electronic and steric influences of the appended functional groups. The primary spectroscopic techniques sensitive to these modifications are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of substituents on the benzene ring. Electron-donating groups generally cause an upfield shift (lower ppm values) of the signals for the ortho and para protons and carbons due to increased electron shielding. Conversely, electron-withdrawing groups lead to a downfield shift (higher ppm values) as a result of deshielding. These substituent-induced chemical shifts can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic influence. mdpi.com For example, a study on substituted 2,2-dimethylchroman-4-one derivatives showed a good correlation between the chemical shifts of carbons para to the substituent and the Hammett equation. mdpi.com

Infrared Spectroscopy: In IR spectroscopy, the vibrational frequencies of specific functional groups are affected by substituents. The stretching frequency of the phenolic O-H bond is sensitive to both electronic effects and hydrogen bonding. Electron-withdrawing groups can lead to a slight increase in the O-H stretching frequency, while intramolecular hydrogen bonding, for instance with an ortho substituent, can cause a significant broadening and shift to lower wavenumbers. The C-N stretching and N-H bending vibrations of the aminomethyl group are also influenced by the nature of the N-substituents and their electronic environment. A study on aromatic amines showed that electron-withdrawing groups like chloro- and nitro- cause a hypsochromic (blue) shift in the symmetric and anti-symmetric stretching frequencies of the amino group. researchgate.net

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The position (λmax) and intensity (ε) of these bands are influenced by substituents that affect the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Auxochromic groups, such as -OH, -OR, and -NHR, which possess non-bonding electrons, can cause a bathochromic (red) shift and an increase in absorption intensity when attached to the aromatic ring. The effect of substituents on the UV-Vis spectra of chalcone derivatives has been studied, revealing that the charge transfer band is sensitive to both the solvent and the electronic nature of the substituents. nih.gov

The following table provides a summary of the expected spectroscopic shifts upon substitution.

| Spectroscopic Technique | Substituent Effect | Observed Change |

| ¹H & ¹³C NMR | Electron-donating group on aromatic ring | Upfield shift of ortho and para signals |

| ¹H & ¹³C NMR | Electron-withdrawing group on aromatic ring | Downfield shift of ortho and para signals |

| IR | Intramolecular H-bonding to phenolic OH | Broadening and shift to lower wavenumber of O-H stretch |

| IR | Electron-withdrawing group on aromatic amine | Hypsochromic shift of N-H stretching frequencies |

| UV-Vis | Auxochromic group on aromatic ring | Bathochromic shift and hyperchromic effect |

Tuning of Electronic and Steric Properties through Derivatization

Electronic Properties: The electronic nature of the aromatic ring can be modulated by the introduction of substituents with varying inductive and resonance effects. Electron-donating groups, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density of the π-system, which can enhance the molecule's ability to act as an electron donor in charge-transfer complexes or influence its redox potential. Conversely, the introduction of potent electron-withdrawing groups, like a nitro (-NO₂) or trifluoromethyl (-CF₃) group, significantly lowers the electron density of the ring, making it more electron-deficient. This can alter the molecule's reactivity and its interactions with other molecules. The electronic properties of substituted phenols and phenolates have been examined using computational methods, revealing that substituent effects are transmitted differently in meta and para positions. researchgate.net

The basicity of the aminomethyl nitrogen can also be fine-tuned. Replacing the methyl group with more electron-donating alkyl groups will increase the basicity, while substitution with electron-withdrawing groups, such as an acetyl group, will decrease it. This modulation of basicity is crucial for applications where protonation or coordination to metal ions is important.

Steric Properties: The steric environment around the key functional groups can be controlled by introducing bulky substituents. For example, replacing the ethoxy group with a more sterically demanding isopropoxy or tert-butoxy group can hinder the approach of reactants to the phenolic hydroxyl group and the ortho position of the aromatic ring. Similarly, introducing bulky substituents on the nitrogen atom of the aminomethyl side chain can influence its conformational preferences and its ability to participate in intermolecular interactions. The introduction of bulky alkyl groups can have a noticeable steric effect on the electronic spectra of molecules. researchgate.net

The ability to independently or simultaneously tune both electronic and steric properties allows for the rational design of derivatives with tailored characteristics for specific applications, such as in the development of selective catalysts, molecular sensors, or biologically active compounds.

The following table illustrates how different substituents can be used to tune the electronic and steric properties of the parent compound.

| Desired Property Change | Substituent | Position of Substitution | Rationale |

| Increase Electron Density of Ring | -OCH₃, -N(CH₃)₂ | ortho or para to -OH | Strong electron-donating effect through resonance. |

| Decrease Electron Density of Ring | -NO₂, -CF₃ | ortho or para to -OH | Strong electron-withdrawing effect through resonance and induction. |

| Increase Basicity of Nitrogen | -CH₂CH₃, -CH(CH₃)₂ | On the amino group | Inductive electron-donating effect of alkyl groups. |

| Increase Steric Hindrance | -C(CH₃)₃ | ortho to -OH or on the amino group | Bulky tert-butyl group creates significant steric bulk. |

Conformational Analysis of Substituted Variants

The three-dimensional structure and conformational flexibility of substituted variants of this compound are critical determinants of their physical and biological properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.

The key rotatable bonds in these molecules are the C(aryl)-O bond of the ethoxy group, the O-C(ethyl) bond, the C(aryl)-C(aminomethyl) bond, and the C-N bond of the side chain. The preferred conformations are governed by a balance of steric and electronic effects.

Intramolecular Hydrogen Bonding: A significant factor influencing the conformation of these molecules is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl side chain, especially when the side chain is in the ortho position to the hydroxyl group. This interaction can lead to the formation of a stable six-membered ring, which restricts the conformational freedom of the side chain and influences the orientation of the substituents on the nitrogen.

Steric Hindrance: The size of the substituents on the aromatic ring, the ethoxy group, and the nitrogen atom can have a profound impact on the conformational landscape. Bulky groups will tend to orient themselves to minimize steric clashes, which can favor certain rotational isomers over others. For example, a large substituent on the nitrogen atom might disfavor conformations where it is close to the aromatic ring.

Computational Modeling: Due to the complexity of the conformational space, computational methods such as Density Functional Theory (DFT) are often employed to perform conformational analyses. These methods can calculate the relative energies of different conformers and the energy barriers for rotation around key bonds. Potential energy surface (PES) scans can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step, allowing for the identification of energy minima and transition states. Such calculations have been used to study the conformational preferences of related Schiff base compounds. researchgate.net

The conformational preferences of these molecules can have a direct impact on their ability to bind to biological targets or to self-assemble into larger structures. Therefore, understanding the conformational behavior of substituted variants is essential for the rational design of molecules with specific functions.

| Structural Feature | Conformational Influence | Method of Analysis |

| ortho-Aminomethylphenol moiety | Potential for intramolecular hydrogen bonding | X-ray crystallography, IR spectroscopy, Computational modeling |

| Bulky N-substituent | Steric hindrance leading to preferred rotamers | NMR spectroscopy (NOE), Computational modeling |

| Ethoxy group | Rotation around C-O bonds | Computational modeling (PES scans) |

| Substituted aromatic ring | Altered electronic interactions influencing bond rotations | Computational modeling |

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules like 2-Ethoxy-4-((methylamino)methyl)phenol. Machine learning (ML) models can significantly accelerate the identification of novel derivatives with enhanced properties and predict their behavior, thereby reducing the time and cost associated with traditional laboratory-based research. enamine.net

Future research will likely focus on several key areas:

Predictive Modeling: AI algorithms can be trained on large datasets of known phenolic amines to predict the physicochemical properties, reactivity, and potential biological activity of new, unsynthesized derivatives of this compound. nih.gov This approach allows for the in silico screening of vast chemical libraries to identify promising candidates for specific applications. scitechdaily.com

Reaction Optimization and Synthesis Design: Machine learning can optimize reaction conditions to maximize the yield and purity of this compound and its analogs. technologynetworks.com By analyzing complex reaction parameters, AI can identify the most efficient synthetic routes, potentially discovering novel pathways that are more sustainable and cost-effective. ucla.edu For instance, AI can help find the best catalysts and conditions for amination reactions starting from bio-based alcohols. ucla.edu

De Novo Molecular Design: Generative AI models can design entirely new phenolic amine structures with desired property profiles. By providing the model with a set of target characteristics, such as specific antioxidant activity or material properties, it can generate novel molecular structures, including variants of this compound, for experimental validation.

| AI/ML Application Area | Potential Impact on this compound Research | Key Technologies |

| Property Prediction | Rapidly screen virtual derivatives for desired antioxidant, material, or biological properties. nih.gov | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. |

| Synthesis Optimization | Identify optimal catalysts, solvents, and temperature for higher yield and greener production. technologynetworks.comucla.edu | Bayesian Optimization, Reinforcement Learning. |

| Novel Compound Generation | Design new phenolic amines with tailored functionalities for specific applications. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

Exploration of Solid-State Reactivity and Mechanochemistry

The study of chemical reactions in the solid state, particularly through mechanochemistry, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. This approach is highly relevant for modifying this compound and understanding its solid-state behavior.

Future research in this area will likely involve:

Mechanochemical Synthesis: Utilizing techniques like ball milling to induce reactions between this compound and other solid reactants. This could lead to the formation of novel co-crystals, salts, or derivatives that are inaccessible through conventional methods. acs.org The reactivity of phenols and amines in the solid state can be influenced by their molecular structure and the crystalline arrangement. rsc.orgresearchgate.net

Polymorphism and Crystal Engineering: The solid-state structure of a compound dictates many of its physical properties. Research into the different crystalline forms (polymorphs) of this compound can reveal structures with improved stability, solubility, or other desirable characteristics. Understanding the hydrogen bonding and other intermolecular interactions is crucial for controlling the crystal structure. acs.org

Solid-State NMR Spectroscopy: This powerful analytical technique can provide detailed insights into the structure and dynamics of this compound in its solid form. rsc.org It is particularly useful for characterizing the products of mechanochemical reactions and studying the nature of intermolecular interactions within the crystal lattice. rsc.org

By exploring its solid-state chemistry, researchers can unlock new material properties and develop more sustainable synthetic processes for phenolic amines.

Advanced Spectroscopic Characterization at Extreme Conditions

Investigating the behavior of this compound under extreme conditions—such as high pressure, low temperature, or intense electromagnetic fields—can reveal fundamental aspects of its molecular structure and reactivity. Advanced spectroscopic techniques are essential for probing these changes.

Promising avenues for future research include:

High-Pressure Spectroscopy: Applying high pressure can alter the bond lengths and angles within the molecule, potentially leading to new chemical transformations or phase transitions. Techniques like high-pressure infrared (IR) and Raman spectroscopy can monitor these changes in real-time. researchgate.net

Cryogenic Spectroscopy: At very low temperatures, it is possible to trap and study reactive intermediates or specific conformational isomers of this compound. This can provide a deeper understanding of its reaction mechanisms and photophysical properties. spectroscopyonline.com Studies on phenol-water clusters at low temperatures have provided insights into hydrogen bonding networks. aip.org

Time-Resolved Spectroscopy: Using ultrafast laser pulses, researchers can study the dynamics of excited states and the initial steps of photochemical reactions involving the phenolic group. aip.org This is crucial for understanding its antioxidant mechanism and for designing new photosensitive materials.

These studies will provide a more complete picture of the compound's potential energy surface and its behavior in environments beyond standard laboratory conditions. spectroscopyonline.comaip.org

| Extreme Condition | Spectroscopic Technique | Potential Insights for this compound |

| High Pressure | Infrared (IR) & Raman Spectroscopy researchgate.net | Changes in molecular geometry, phase transitions, reaction kinetics. |

| Low Temperature | Fluorescence & UV-Vis Spectroscopy spectroscopyonline.com | Trapping of reaction intermediates, study of hydrogen bonding networks. aip.org |

| Intense Light | Pump-Probe & Time-Resolved Spectroscopy aip.org | Excited-state dynamics, photostability, photochemical reaction pathways. |

Sustainable Production and Circular Economy Considerations for Phenolic Amines

The chemical industry is undergoing a significant shift towards sustainability, focusing on green chemistry principles and the development of a circular economy. dkshdiscover.comevonik.com This paradigm is highly relevant for the production of specialty chemicals like phenolic amines.

Future research will prioritize:

Bio-based Feedstocks: A key goal is to replace petrochemical starting materials with renewable resources. rsc.org Lignin, a complex aromatic biopolymer found in wood and agricultural waste, is an abundant and promising feedstock for producing phenolic compounds. researchgate.neteuropa.eu Developing catalytic processes to convert lignin-derived phenols into amines like this compound is a major area of research. scribd.com

Green Catalysis: The focus will be on developing highly efficient and selective catalysts from earth-abundant metals to replace expensive and rare noble metals. europa.eu These catalysts are crucial for processes like reductive amination of phenols, which are becoming more sustainable. mdpi.com

Circular Economy Models: This involves designing processes where waste is minimized and products are designed for recycling or reuse. cefic.orgcefic.org For phenolic amines, this could mean developing methods to recover and reuse catalysts, solvents, and unreacted starting materials. It also involves considering the entire lifecycle of products containing these amines to ensure they can be part of a circular value chain. pwc.com

Adopting these sustainable practices will not only reduce the environmental footprint of producing this compound but also enhance its economic viability in a world increasingly focused on green technologies. dkshdiscover.com

Interdisciplinary Approaches for Novel Applications Beyond Traditional Chemical Domains

The unique combination of a phenol (B47542) ring, an amine group, and an ethoxy group in this compound provides a versatile molecular scaffold for applications beyond its traditional use. Interdisciplinary collaborations are key to unlocking this potential.